Methyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused thieno-pyridine core substituted with methyl groups at positions 5 and 7, a 5-nitrothiophene-2-carboxamido moiety at position 2, and a methyl ester at position 3. This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, which has been extensively studied for its bioactivity, particularly in inhibiting tumor necrosis factor-alpha (TNF-α) production in inflammatory responses . The nitro group on the thiophene ring and the methyl ester are critical structural elements that influence its electronic properties, solubility, and pharmacological interactions.
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(5-nitrothiophene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-17(2)8-9-12(16(23)26-5)15(28-13(9)18(3,4)20-17)19-14(22)10-6-7-11(27-10)21(24)25/h6-7,20H,8H2,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHSQMJUPDUTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C18H21N3O5S2
- Molecular Weight: 423.5 g/mol
- CAS Number: 864860-22-0
This compound features a complex structure that includes a thieno[2,3-c]pyridine core and a nitrothiophene moiety, which are both known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Specific synthetic routes and methodologies can be referenced in studies focusing on similar thieno[2,3-c]pyridine derivatives .
Antitumor Activity
Research indicates that derivatives of thieno[2,3-c]pyridines exhibit significant inhibitory effects on tumor necrosis factor-alpha (TNF-alpha) production. This suggests potential applications in anti-inflammatory and anticancer therapies. In vitro studies have demonstrated that certain derivatives can inhibit lipopolysaccharide (LPS)-stimulated TNF-alpha production in rat whole blood .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. For instance, thieno[2,3-c]pyridine derivatives have been evaluated for their effectiveness against various bacterial strains. In particular, studies have shown that related compounds possess potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
Case Studies
- Inhibition of TNF-alpha Production:
- Antimicrobial Screening:
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Ester Groups : The methyl ester in the target compound may offer metabolic stability advantages over ethyl esters (e.g., compound 1l) due to reduced steric hindrance .
Bioactivity Comparison
Table 2: Bioactivity Profiles of Selected Compounds
Key Findings :
- The target compound’s structural class (tetrahydrothieno-pyridines) demonstrates potent TNF-α inhibition in rat whole blood assays, with IC~50~ values in the low micromolar range .
- Substituent-specific effects: The 5-nitrothiophene group may enhance activity compared to unsubstituted thiophene analogs (e.g., CAS:887900-27-8, a related compound with thiophene-2-carboxamido) by modulating electron density and hydrogen-bonding interactions .
- Limited bioactivity data exist for structurally distinct analogs (e.g., thiazolo-pyrimidines or triazolo-pyrimidines), suggesting that the tetrahydrothieno-pyridine core is critical for TNF-α-targeted effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
